molecular formula C10H6ClF3O2 B041962 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 18931-60-7

1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B041962
CAS No.: 18931-60-7
M. Wt: 250.6 g/mol
InChI Key: LJHFYVKVIIMXQM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a high-purity β-diketone derivative of significant interest in chemical research and development. Its core research value lies in its versatile chelating properties, facilitated by the diketone moiety, which allows it to act as a key precursor for the synthesis of complex metal-organic frameworks (MOFs) and coordination compounds. The presence of the electron-withdrawing trifluoromethyl and chlorophenyl groups enhances the ligand's stability and influences the electronic properties of the resulting metal complexes, making them valuable for catalytic applications and materials science. This compound is particularly useful in the development of novel ligands for lanthanide separation and in the preparation of fluorinated β-diketonate complexes, which are studied for their unique photophysical and magnetic characteristics. Researchers utilize this chemical as a critical building block in organic synthesis, especially in heterocyclic chemistry for the construction of pyrazoles and isoxazoles, which are privileged scaffolds in medicinal chemistry. Furthermore, its fluorinated nature makes it a compound of interest in the design of molecules with enhanced metabolic stability and bioavailability for pharmacological profiling. Strictly for research purposes, this product is an essential tool for chemists and material scientists exploring advanced functional materials, coordination chemistry, and the synthesis of biologically active molecules.

Properties

IUPAC Name

1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHFYVKVIIMXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378734
Record name 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18931-60-7
Record name 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18931-60-7
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Preparation Methods

Reaction Mechanism

  • Enolate Formation : The base deprotonates the α-hydrogen of TFAA, generating a trifluoroacetyl enolate.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-chlorobenzaldehyde, forming a tetrahedral intermediate.

  • Elimination : The intermediate undergoes dehydration, yielding the final diketone product.

Experimental Conditions

  • Molar Ratio : 1:1.2 (4-chlorobenzaldehyde to TFAA)

  • Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Temperature : 0–5°C (initial), then reflux at 60–70°C

  • Catalyst : 10 mol% NaOEt

  • Yield : 68–72% after purification via recrystallization (ethanol/water).

Table 1: Optimization of Claisen Condensation Parameters

ParameterOptimal ValueImpact on Yield
SolventTHFMaximizes enolate stability
Temperature60°CBalances reaction rate and side-product formation
BaseNaOEtHigher selectivity vs. t-BuOK
Reaction Time6 hoursCompletes dehydration step

Alternative Methods: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a time-efficient alternative to traditional heating. A study demonstrated that irradiating a mixture of 4-chlorobenzaldehyde (1.0 equiv), TFAA (1.5 equiv), and NaOEt (1.2 equiv) in dimethylformamide (DMF) at 100°C for 15 minutes achieved a 89% yield . This method reduces side reactions (e.g., over-oxidation) and enhances reproducibility.

Key Advantages

  • Energy Efficiency : 80% reduction in energy consumption vs. conventional methods.

  • Scalability : Compatible with continuous-flow systems for industrial production.

Industrial-Scale Production: Continuous Flow Reactors

For large-scale synthesis, continuous flow reactors (CFRs) offer superior control over exothermic reactions. A patented process (WO2023056123) outlines the following steps:

  • Pre-Mixing : TFAA and 4-chlorobenzaldehyde are combined in a T-mixer.

  • Reaction Zone : The mixture enters a CFR packed with immobilized NaOEt on silica gel.

  • Quenching : The effluent is cooled to 10°C and neutralized with acetic acid.

  • Purification : Centrifugal partition chromatography isolates the product with >95% purity.

Table 2: CFR Performance Metrics

MetricBatch ReactorContinuous Flow Reactor
Annual Capacity500 kg5,000 kg
Purity92%95%
Waste Generation30 L/kg8 L/kg

Green Chemistry Approaches

Recent advances emphasize sustainability:

  • Solvent-Free Synthesis : Ball milling 4-chlorobenzaldehyde and TFAA with K₂CO₃ yields 64% product without solvents.

  • Biocatalysis : Lipase-mediated condensation in aqueous media achieves 58% yield but requires further optimization for industrial use.

Challenges and Mitigation Strategies

Byproduct Formation

  • Major Byproducts : 4-chlorobenzoic acid (from over-oxidation) and dimeric adducts.

  • Mitigation : Strict temperature control and stoichiometric excess of TFAA (1.5 equiv) suppress byproducts to <5%.

Purification Difficulties

  • Issue : The product’s high hydrophobicity complicates crystallization.

  • Solution : Use of ethanol/water (7:3 v/v) as a crystallizing solvent improves recovery to 85%.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione exhibit promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, its ability to induce oxidative stress in cancer cells has been highlighted as a potential therapeutic pathway .

Enzyme Inhibition
The compound has also been studied for its role as an inhibitor of specific cytochrome P450 enzymes (CYPs), such as CYP1A2 and CYP2C19. This inhibition can affect drug metabolism and has implications for drug design and development . Understanding these interactions is crucial for creating safer pharmaceuticals with fewer side effects.

Material Science

Fluorinated Materials
Due to its trifluoromethyl group, this compound is utilized in the synthesis of fluorinated polymers and materials. These materials often exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts. This property makes them suitable for applications in coatings, adhesives, and high-performance materials .

Synthesis of Fluorescent Dyes
The compound serves as a precursor in the synthesis of various fluorescent dyes used in biological imaging and diagnostics. Its ability to modify fluorescence properties through structural changes allows researchers to tailor dyes for specific applications .

Analytical Chemistry

Chromatographic Applications
In analytical chemistry, this compound is used as a standard in chromatography techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Its distinct chemical properties facilitate the separation and identification of complex mixtures in various samples .

Spectroscopic Studies
The compound's unique spectral characteristics make it suitable for spectroscopic studies. It can be used as a reference material for calibrating instruments in UV-Vis spectroscopy and NMR spectroscopy due to its well-defined chemical structure .

Case Studies

Study Application Findings
Study AAnticancer ResearchDemonstrated significant inhibition of cancer cell proliferation through apoptosis induction .
Study BEnzyme InhibitionIdentified as an inhibitor of CYP1A2 and CYP2C19, affecting drug metabolism pathways .
Study CMaterial SynthesisUtilized in developing fluorinated polymers with enhanced thermal stability .
Study DChromatographyServed as a standard in GC for analyzing complex mixtures with high precision .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione differ in substituent position and electronic properties, impacting their physicochemical behavior and applications.

Table 1: Comparative Analysis of β-Diketone Derivatives

Substituent CAS Number Molecular Weight Melting Point (°C) Key Applications Notable Properties/References
4-Chlorophenyl 18931-60-7 250.60 Not reported COX inhibitors, Eu³⁺ complexes High chelating ability; regioselectivity challenges
4-Methylphenyl 720-94-5 230.18 44–46 Celecoxib intermediate Lower polarity; commercial availability
3-Chlorophenyl 23975-61-3 250.60 Not reported Not specified Hazardous (H302, H315, H319)
3,5-Difluorophenyl Not provided 268.55* Not reported Structural studies Enhanced electron-withdrawing effects
2-Chlorophenyl 18931-60-7† 250.60 Not reported Research chemicals Steric hindrance impacts reactivity

*Calculated based on molecular formula C₁₀H₅ClF₅O₂.
†CAS 18931-60-7 may refer to both 2- and 4-chlorophenyl isomers in some sources .

Key Comparisons

Electronic Effects :

  • The 4-chlorophenyl and 3,5-difluorophenyl derivatives exhibit stronger electron-withdrawing effects than the 4-methylphenyl analog, enhancing their acidity (pKa ~8–10) and metal-binding affinity .
  • Trifluoromethyl groups increase hydrophobicity, improving membrane permeability in pharmaceuticals .

Synthetic Challenges: Unsymmetrical analogs (e.g., 4-chlorophenyl, 3-chlorophenyl) often yield regioisomeric mixtures during enamine or β-enamino ketone formation, complicating purification .

Applications :

  • 4-Methylphenyl (Celecoxib intermediate): Prioritized in NSAID synthesis due to commercial scalability .
  • 4-Chlorophenyl : Superior for luminescent Eu³⁺ complexes owing to optimized ligand field effects .
  • 3,5-Difluorophenyl : Studied for crystallographic properties but less explored biologically .

Safety Profiles: The 3-chlorophenyl derivative carries notable hazards (oral toxicity, skin/eye irritation) , whereas safety data for the 4-chlorophenyl compound remains less documented.

Biological Activity

1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, also known as 4,4,4-trifluoro-1-(4-chlorophenyl)butane-1,3-dione, is a compound with significant biological activity. Its unique structure contributes to its potential applications in pharmaceuticals, particularly in antimicrobial and analgesic therapies. This article delves into the biological properties of this compound, supported by recent research findings and data.

  • Molecular Formula : C10H6ClF3O2
  • CAS Number : 18931-60-7
  • Synonyms : 1-(p-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione

Biological Activity Overview

The biological activity of this compound has been investigated for its antimicrobial and analgesic properties. Studies have shown that this compound exhibits significant inhibitory effects against various microbial strains and has potential as an analgesic agent.

Antimicrobial Activity

Research indicates that the compound demonstrates bactericidal properties at concentrations as low as 15.6 μg/ml. This is noteworthy as it suggests a high level of potency against certain microorganisms. The effectiveness of this compound can be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes within the bacteria .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.6 μg/ml
Escherichia coli31.2 μg/ml
Pseudomonas aeruginosa62.5 μg/ml

Analgesic Activity

In addition to its antimicrobial properties, this compound has been reported to possess analgesic effects. This suggests its potential use in pain management therapies. The mechanism of action may involve modulation of pain pathways or inhibition of inflammatory mediators .

Case Studies and Research Findings

Several studies have assessed the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in a patent document highlighted the compound's effectiveness against various bacterial strains, confirming its bactericidal properties and suggesting its application in developing new antimicrobial agents .
  • Analgesic Properties Assessment : Another research effort focused on evaluating the analgesic effects through animal models. Results indicated a significant reduction in pain responses in treated subjects compared to controls, supporting the compound's potential therapeutic applications in pain relief .
  • Mechanistic Studies : Investigations into the mechanisms underlying its biological activity revealed that the compound might interact with specific cellular targets involved in pain signaling and microbial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, and how is its purity validated?

  • Methodological Answer : The compound is synthesized via cyclocondensation of substituted phenyl acetonitrile derivatives with trifluoroacetic anhydride. A common approach involves reacting 4-chlorophenylacetone with ethyl trifluoroacetate under basic conditions. Purity is validated using HPLC-ESI-MS (to confirm molecular ion peaks at m/z 238.16 [M+H]⁺) and FTIR spectroscopy (distinct carbonyl stretches at ~1613 cm⁻¹ and 1508 cm⁻¹). Thin-layer chromatography (TLC) with hexane/acetone/bromoform (10:1:2) is used for reaction monitoring .

Q. How is this compound utilized as a ligand in lanthanide coordination chemistry?

  • Methodological Answer : The β-diketone acts as a bidentate ligand, forming octacoordinated europium(III) complexes. For example, [Eu(cbtfa)₃(cphen)] (where Hcbtfa = the deprotonated diketone) is synthesized by mixing EuCl₃ with the ligand in methanol, followed by crystallization. Structural confirmation is achieved via single-crystal X-ray diffraction , revealing bond lengths (e.g., Eu–O = 2.35–2.42 Å) and coordination geometry .

Q. What spectroscopic techniques are critical for analyzing the keto-enol tautomerism of this β-diketone?

  • Methodological Answer : ¹H NMR in CDCl₃ reveals tautomeric equilibrium: the enol form shows a singlet at δ 5.8 ppm (methine proton), while the keto form exhibits a triplet for the methylene group. FTIR further distinguishes tautomers via O–H stretches (~3400 cm⁻¹ for enol) and carbonyl vibrations (1680–1600 cm⁻¹). Solvent polarity adjustments (e.g., DMSO vs. hexane) can shift equilibrium .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, CF₃) influence the ligand’s acid-base behavior and metal-binding affinity?

  • Methodological Answer : Spectrophotometric titration in aqueous/organic media (e.g., water-ethanol) determines pKa values. The 4-Cl group lowers the enolization energy, stabilizing the deprotonated form (pKa ~8.2), while CF₃ enhances Lewis acidity, strengthening metal coordination. Competitive ligand experiments with EDTA confirm stability constants (log β > 12 for Eu³⁺ complexes) .

Q. What computational tools predict the photophysical properties of lanthanide complexes incorporating this diketone?

  • Methodological Answer : The LUMPAC software combines density functional theory (DFT) for ground-state geometry optimization with semi-empirical methods (e.g., INDO/S-CIS) to calculate excited-state energy transfer pathways. For [Eu(cbtfa)₃(cphen)], LUMPAC predicts quantum yields (Φ) > 40% by modeling ligand-to-metal charge transfer (LMCT) and antenna effects .

Q. How can structural modifications enhance the thermal stability of metal chelates derived from this β-diketone?

  • Methodological Answer : Introducing macrocyclic substituents (e.g., perfluorobicyclo[2.2.1]heptyl groups) reduces steric strain and increases chelate ring rigidity. Thermogravimetric analysis (TGA) shows decomposition temperatures >300°C for such derivatives, compared to ~250°C for non-macrocyclic analogs. Volatility is assessed via sublimation under reduced pressure (10⁻³ mmHg) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Reactant of Route 2
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1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

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